molecular formula C10H9ClFN3O B2629657 2-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1249754-30-0

2-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

Cat. No.: B2629657
CAS No.: 1249754-30-0
M. Wt: 241.65
InChI Key: HFKOWEQCOKIYIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(3-Chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a fluorinated 1,2,3-triazole derivative intended for research and development purposes. Compounds within the 1,2,3-triazole chemical class are of significant interest in medicinal chemistry due to their wide spectrum of biological activities. Triazole derivatives are frequently investigated for their potential as therapeutic agents, with documented research indicating properties such as antifungal, antibacterial, and anticancer activities . Furthermore, specific triazole-based compounds have demonstrated potent antinociceptive and anti-inflammatory effects in preclinical research models, acting through complex mechanisms that may involve the modulation of opioid pathways and K_ATP channels . The molecular structure of this compound, which features a 1,2,3-triazole core linked to a disubstituted (chloro and fluoro) phenyl ring and an ethanol functional group, makes it a valuable intermediate for further chemical exploration and derivatization. It serves as a key scaffold for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies aimed at developing new pharmacologically active agents . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[1-(3-chloro-2-fluorophenyl)triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN3O/c11-8-2-1-3-9(10(8)12)15-6-7(4-5-16)13-14-15/h1-3,6,16H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKOWEQCOKIYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)N2C=C(N=N2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol typically involves the following steps:

    Formation of the Triazole Ring:

    Substitution with 3-chloro-2-fluorophenyl Group: The triazole ring is then substituted with a 3-chloro-2-fluorophenyl group through a nucleophilic aromatic substitution reaction.

    Introduction of the Ethan-1-ol Moiety: Finally, the ethan-1-ol group is introduced via a reduction reaction, typically using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the interactions of triazole-containing molecules with biological targets.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding and π-π stacking interactions, while the phenyl substituents can enhance binding affinity and specificity.

Comparison with Similar Compounds

Compound A : [1-(3-Chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS: 1249088-63-8)

  • Structure: Differs in the position of substituents on the phenyl ring (3-Cl, 4-F vs. 3-Cl, 2-F in the target compound) and the ethanol chain (–CH2OH vs. –CH2CH2OH).

Compound B : [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS: 133902-66-6)

  • Structure : Lacks fluorine and has a single para-chloro substituent.
  • Impact : The absence of fluorine reduces electronegativity and may decrease metabolic stability compared to the target compound. Bioactivity studies suggest para-substituted triazoles exhibit moderate cytotoxicity, but dual halogenation (Cl + F) in the target compound could enhance potency .

Compound C : [1-(2,3-Difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS: 1504754-13-5)

  • Structure : Contains two ortho-fluorine atoms on the phenyl ring.
  • Impact : The increased fluorine content enhances lipophilicity and may improve blood-brain barrier penetration relative to the target compound, but steric crowding could reduce solubility .

Analogues with Modified Side Chains

Compound D : 1-{1-[(8-Chloroquinolin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol (13d)

  • Structure: Features a quinoline moiety instead of a halogenated phenyl group.
  • Impact: The quinoline system introduces π-π stacking capabilities and planar rigidity, which are absent in the target compound. This structural difference correlates with enhanced anticancer activity in some triazole-quinoline hybrids .

Compound E : 2-Chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one

  • Structure : Replaces the hydroxymethyl group with a chlorinated ketone (–COCH2Cl).
  • Impact : The ketone group increases electrophilicity, making Compound E more reactive in nucleophilic substitutions. However, the lack of a hydroxyl group eliminates hydrogen-bonding capacity, reducing solubility in aqueous media .

Functional Triazoles with Bioactivity

Compound F : (E)-2-[1-{[1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl}imino)ethyl]-5-methoxyphenol (75)

  • Structure: Includes a Schiff base linkage and a phenolic group.
  • Impact: Demonstrated cytotoxicity (IC50 = 78.9 µM) against A549 lung cancer cells, suggesting that the hydroxyl and imine groups synergize for bioactivity.

Compound G : 1-[1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one

  • Structure : Contains a trifluoromethyl ketone (–COCF3) and a methyl group on the phenyl ring.
  • Impact : The trifluoromethyl group enhances metabolic resistance and lipophilicity, but the ketone’s electrophilicity may lead to off-target reactivity compared to the target compound’s stable alcohol .

Comparative Data Table

Compound Substituents on Aryl Group Side Chain Key Properties Bioactivity (IC50) Reference
Target Compound 3-Cl, 2-F –CH2CH2OH High polarity, H-bond donor Not reported
Compound A 3-Cl, 4-F –CH2OH Moderate lipophilicity Not reported
Compound B 4-Cl –CH2OH Low electronegativity Moderate cytotoxicity
Compound F 3-Cl Schiff base-phenol Cytotoxicity (78.9 µM) 78.9 µM (A549)
Compound D Quinoline –CH2CH2OH Anticancer activity Not reported

Biological Activity

2-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and potential applications in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H9ClFN5O\text{C}_{10}\text{H}_{9}\text{ClF}\text{N}_5\text{O}

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has been evaluated for its cytotoxic activity against various human cancer cell lines.

Key Findings:

  • In vitro studies demonstrated that triazole derivatives exhibit significant cytotoxicity against cervical (HeLa), nasopharyngeal (KB), and breast (MCF-7) cancer cell lines. The compound's IC50 values were found to be in the range of 2.58 to 4.96 μM across different cell lines .

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (μM)Reference
HeLa3.61
KB4.79
MCF-74.96

The mechanism by which triazole compounds exert their anticancer effects often involves the inhibition of key enzymes involved in cell proliferation and survival. The incorporation of the triazole ring enhances binding interactions with target proteins, which may lead to increased apoptosis in cancer cells.

Study 1: Synthesis and Evaluation

A study synthesized various triazole derivatives and evaluated their cytotoxic effects using the sulforhodamine B (SRB) assay. Among these derivatives, the compound demonstrated superior activity compared to standard chemotherapeutics like cytarabine .

Study 2: Structure–Activity Relationship (SAR)

Research into the structure–activity relationship revealed that modifications on the triazole ring significantly influence biological activity. For instance, substituents at specific positions on the phenyl ring were found to enhance or diminish anticancer efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol, and how can reaction conditions be optimized?

  • Answer : The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

  • Azide Preparation : Reacting 3-chloro-2-fluoroaniline with sodium nitrite and NaN₃ to form the aryl azide.
  • Alkyne Component : Propargyl alcohol derivatives are used as alkynes.
  • Cycloaddition : Conducted under inert atmosphere with Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) in THF or DMF at 50–60°C. Yield optimization requires strict control of stoichiometry (1:1 azide:alkyne), catalyst loading (5–10 mol%), and reaction time (12–24 hrs) .
    • Data Table :
ConditionOptimal RangeImpact on Yield
Temperature50–60°CMaximizes rate
SolventTHF/DMFEnhances solubility
Catalyst (CuSO₄)5–10 mol%Reduces side products

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

  • Answer : Structural elucidation employs:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm triazole ring formation and substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm).
  • X-ray Crystallography : SHELXL software refines crystal structures, revealing bond angles (e.g., triazole N–N–C angles ~105–110°) and spatial arrangement .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 282.05).

Advanced Research Questions

Q. What contradictions exist in reported biological activities of analogous triazole derivatives, and how can structure-activity relationships (SAR) resolve them?

  • Answer : Discrepancies in cytotoxicity data (e.g., IC₅₀ values) arise from substituent effects. For example:

  • 3-Chloro-2-fluorophenyl vs. 3-bromophenyl : Bromine’s larger size increases hydrophobic interactions, enhancing activity against MCF7 cells (IC₅₀ = 45.1 µM vs. 78.9 µM for chloro derivatives) .
  • Ethan-1-ol group : Improves solubility but may reduce membrane permeability compared to methyl groups. SAR studies using logP calculations and molecular docking (e.g., AutoDock Vina) clarify these effects .

Q. What experimental strategies are recommended for analyzing the compound’s mechanism of action in enzymatic inhibition?

  • Answer :

  • Enzyme Assays : Use purified targets (e.g., cytochrome P450 isoforms) with fluorogenic substrates. Measure inhibition via fluorescence quenching (λₑₓ = 340 nm, λₑₘ = 450 nm).
  • Molecular Dynamics Simulations : GROMACS simulations assess triazole ring interactions with enzyme active sites (e.g., hydrogen bonding with Asp301 in CYP3A4) .
    • Data Table :
Target EnzymeAssay TypeObserved Inhibition (%)
CYP3A4Fluorescence62 ± 3.5
COX-2Colorimetric45 ± 2.1

Q. How do crystallographic studies inform conformational stability, and what software tools are essential?

  • Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software reveals:

  • Torsional Angles : Triazole-phenyl dihedral angles (~15–25°) indicate planarity for π-π stacking.
  • Hydrogen Bonding : O–H···N interactions stabilize ethanol moieties (bond length: 2.8–3.0 Å).
  • Validation : PLATON checks for voids; R-factor < 0.05 ensures accuracy .

Q. What methodologies address low yields in multi-step syntheses of similar triazole-ethanol derivatives?

  • Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 mins vs. 24 hrs) and improves yields by 15–20% .
  • Flow Chemistry : Continuous processing minimizes intermediate degradation.
  • Purification : Flash chromatography (hexane:EtOAc gradient) or preparative HPLC (C18 column, 70:30 H₂O:MeCN) .

Contradictions and Methodological Solutions

Q. Why do solubility predictions conflict with experimental data, and how can this be mitigated?

  • Answer : Computational models (e.g., ALOGPS) often underestimate hydrogen-bonding capacity of the ethanol group. Experimental validation via:

  • Shake-Flask Method : Measure solubility in PBS (pH 7.4) and DMSO.
  • Hansen Solubility Parameters : Compare δD (dispersion), δP (polar), δH (H-bonding) to refine predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.